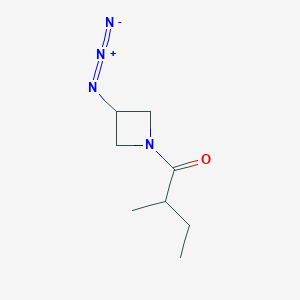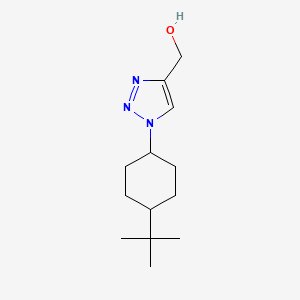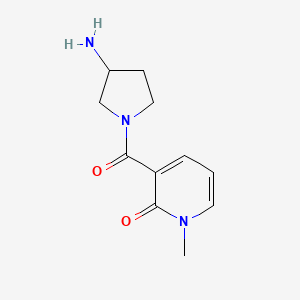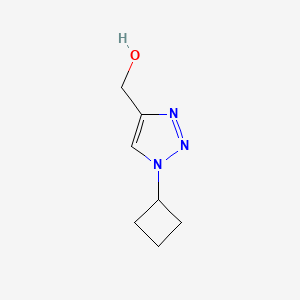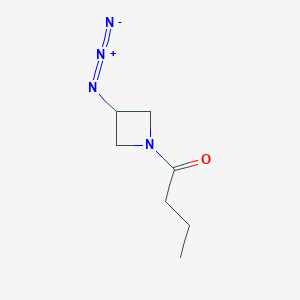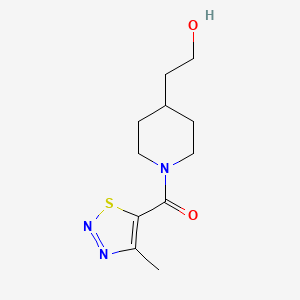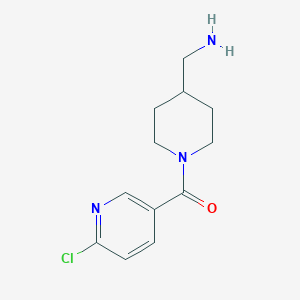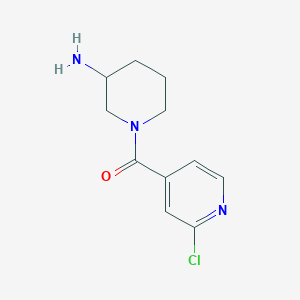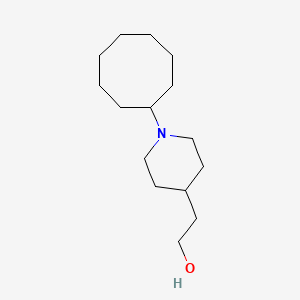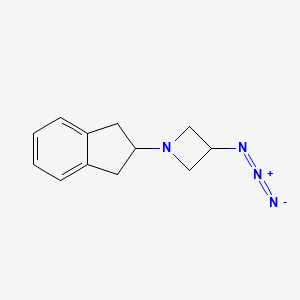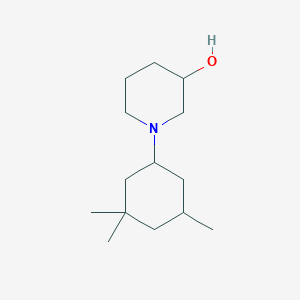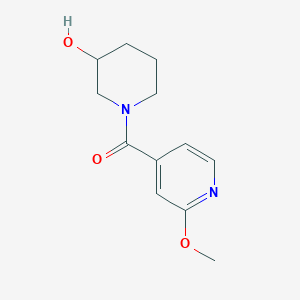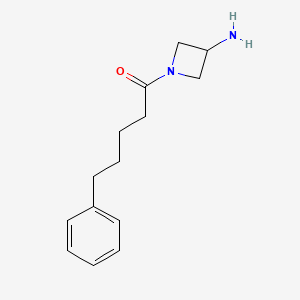
1-(3-氨基氮杂环丁-1-基)-5-苯基戊酮
描述
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 and is a powder in physical form .
Molecular Structure Analysis
The related compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has a molecular weight of 164.63 . The exact molecular structure of “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one” could not be found.
Physical and Chemical Properties Analysis
The related compound “1-(3-Aminoazetidin-1-yl)ethanone” has a molecular weight of 114.15, and a LogP of -0.18600 . It’s important to note that these properties may not be the same for “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one”.
科学研究应用
抗菌应用
- 新型抗菌剂:一项研究重点介绍了将间位氨基苯基基团设计为喹诺酮类药物中新型 N-1 取代基,从而产生对革兰氏阳性菌和革兰氏阴性菌均具有有效抗菌活性的化合物。该研究表明,特定的结构排列对抗菌功效至关重要,这表明类似的策略可以应用于其他化合物类别以增强活性 (仓本等人,2003)。
抗癌活性
- 抗骨癌活性:另一项研究涉及从特定起始原料合成杂环化合物,证明了对人骨癌细胞系具有体外抗癌活性。该方法说明了有机化合物中的结构修饰如何导致显着的生物活性,可能为开发新的癌症疗法开辟途径 (吕等人,2019)。
合成方法
- 对映选择性合成:通过脯氨酸催化的顺序反应对顺式/反式-1,3-氨基醇进行对映选择性合成的研究突出了先进的合成策略,可以有效地产生生物活性分子。此类方法对于生成具有特定立体化学构型的化合物至关重要,这通常是其生物活性中的关键因素 (贾等人,2010)。
神经递质再摄取抑制剂
- 单胺摄取抑制剂:据报道,合成了并评估了 2-氨基戊苯酮作为多巴胺和去甲肾上腺素转运体的选择性抑制剂,对血清素的影响最小。这项研究与治疗抑郁症和可卡因滥用等疾病的发展相关,证明了操纵神经递质再摄取机制的治疗潜力 (梅尔策等人,2006)。
安全和危害
作用机制
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, triggering a response. The activation of the histamine H3 receptor leads to various downstream effects, including the modulation of neurotransmitter release .
Biochemical Pathways
Upon activation of the histamine H3 receptor, 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in various cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn modulates the release of neurotransmitters .
Pharmacokinetics
The compound has been described as having good metabolic stability , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The activation of the histamine H3 receptor by 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one can lead to various molecular and cellular effects. These include the modulation of neurotransmitter release, which can affect cognitive and sleep-wake functions .
生化分析
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for its role in modulating neurotransmitter release in the central nervous system. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolic stability .
Cellular Effects
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, in vivo studies have demonstrated its impact on social recognition in mice, indicating its potential effects on cognitive functions .
Molecular Mechanism
The molecular mechanism of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, which are involved in regulating neurotransmitter release . This binding interaction leads to the modulation of cAMP levels, influencing various downstream signaling pathways. Additionally, it may exhibit weak activity on cytochrome P450 enzymes, affecting its metabolic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one can change over time. Studies have shown that it maintains good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vivo studies where it exhibited an amnesic effect at specific dosages .
Dosage Effects in Animal Models
The effects of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one vary with different dosages in animal models. At lower dosages, it has been shown to modulate neurotransmitter release without significant adverse effects . At higher dosages, it may exhibit toxic effects, including potential impacts on cognitive functions . Threshold effects have been observed, indicating a dosage-dependent response in animal models .
Metabolic Pathways
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is involved in specific metabolic pathways. It interacts with cytochrome P450 enzymes, which play a role in its metabolism . This interaction can affect metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolic stability is crucial for its sustained effects in biochemical reactions .
Transport and Distribution
Within cells and tissues, 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . This interaction can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, particularly in modulating cellular processes and signaling pathways .
属性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-5-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-16(11-13)14(17)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNBWNNUTUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



